Cas no 667908-85-2 (1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid)

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a specialized organic compound featuring a pyrrolidinone core substituted with a carboxylic acid group at the 3-position and a 3-acetylphenyl moiety at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The acetyl and carboxylic acid functional groups offer versatile sites for further derivatization, enabling applications in drug discovery and heterocyclic chemistry. Its well-defined molecular framework ensures consistent performance in reactions such as condensations or cyclizations. The compound’s purity and stability under standard conditions further enhance its utility in research and industrial settings.
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid structure
667908-85-2 structure
Product name:1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No:667908-85-2
MF:C13H13NO4
MW:247.247
MDL:MFCD03700353
CID:3056373
PubChem ID:4176624

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Acetylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
    • 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
    • F2190-0697
    • STK893879
    • BBL021173
    • EN300-236433
    • AQ-099/41583845
    • 667908-85-2
    • SCHEMBL15331418
    • AKOS001476964
    • MDL: MFCD03700353
    • Inchi: InChI=1S/C13H13NO4/c1-8(15)9-3-2-4-11(5-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
    • InChI Key: DOOHFSCDNBLYNO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 247.08445790Da
  • Monoisotopic Mass: 247.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.7Ų
  • XLogP3: 0.2

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-236433-0.05g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%
0.05g
$53.0 2024-06-19
Enamine
EN300-236433-0.5g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%
0.5g
$218.0 2024-06-19
Life Chemicals
F2190-0697-2.5g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%+
2.5g
$492.0 2023-09-06
Life Chemicals
F2190-0697-5g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%+
5g
$738.0 2023-09-06
Life Chemicals
F2190-0697-0.5g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%+
0.5g
$233.0 2023-09-06
TRC
A166008-100mg
1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
667908-85-2
100mg
$ 70.00 2022-06-08
TRC
A166008-500mg
1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
667908-85-2
500mg
$ 230.00 2022-06-08
Enamine
EN300-236433-1g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2
1g
$314.0 2023-09-15
Enamine
EN300-236433-5.0g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%
5.0g
$908.0 2024-06-19
Enamine
EN300-236433-2.5g
1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
667908-85-2 95%
2.5g
$614.0 2024-06-19

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Professional Introduction to 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS No. 667908-85-2)

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, identified by its CAS number 667908-85-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both acetyl and oxopyrrolidine functional groups makes it a versatile scaffold for further chemical modifications, which could lead to the development of novel therapeutic agents.

The compound's structure, featuring a phenyl ring substituted with an acetyl group at the third position and an oxopyrrolidine moiety at the fifth position, offers a rich platform for synthetic exploration. Such structural motifs are often explored in the design of bioactive molecules due to their ability to interact with biological targets in specific ways. The oxopyrrolidine ring, in particular, is known for its role in various pharmacophores, contributing to activities such as enzyme inhibition and receptor binding.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory pathways. The acetylphenyl-pyrrolidine scaffold of 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid aligns well with this trend, as it provides a basis for designing molecules that can modulate these pathways effectively. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.

The pharmaceutical industry has been increasingly leveraging computational chemistry and high-throughput screening techniques to identify lead compounds for drug development. 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, with its well-defined structure, serves as an excellent candidate for such approaches. Its molecular framework can be systematically modified to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. This flexibility makes it a valuable building block for medicinal chemists aiming to develop next-generation therapeutics.

One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex molecules. By incorporating additional functional groups or exploring different substitution patterns on the phenyl ring or the pyrrolidine core, researchers can generate a diverse library of derivatives. These derivatives can then be screened for biological activity across various assays, including cell-based assays and enzyme inhibition studies. This approach has been successfully employed in several drug discovery programs, leading to the identification of novel drugs with improved efficacy and reduced side effects.

The synthesis of 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the oxopyrrolidine ring followed by acetylation of the phenyl ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for both research and commercial purposes.

In conclusion, 1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 667908-85-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further chemical modifications and biological evaluations. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in the development of innovative therapeutic strategies.

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